
CID 6857669
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(hydridosulfido)dioxygen(.) is an inorganic radical.
科学的研究の応用
Chemically Induced Dimerization (CID) in Protein Function Control : CID is a critical tool for studying various biological processes. Recent advancements have enabled the development of orthogonal and reversible CID systems, offering precise control over protein function with significant spatiotemporal resolution. This advancement has been pivotal in dissecting signal transductions and understanding membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Engineered PROTAC-CID Systems for Gene Regulation : The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms has significantly enhanced gene regulation and editing. These platforms allow for fine-tuning gene expression and multiplexing biological signals, facilitating digitally inducible expression of DNA recombinases and editors for transient genome manipulation (Ma et al., 2023).
Solving Cell Biology Problems with CID : CID has resolved numerous problems in cell biology, particularly in understanding lipid second messengers and small GTPases. It provides insights into the signaling paradox, where a small pool of signaling molecules generates a large range of responses (DeRose, Miyamoto, & Inoue, 2013).
Reversible Control of Protein Localization : A novel chemical inducer of protein dimerization has been developed for controlling peroxisome transport and mitotic checkpoint signaling in living cells. This molecule can be rapidly activated and deactivated, enhancing the spatiotemporal control offered by CID (Aonbangkhen et al., 2018).
Application in Agriculture : CID, specifically carbon isotope discrimination (CID), has been used as a criterion for improving water use efficiency and productivity in barley breeding programs. This demonstrates the potential of CID in agricultural research (Anyia et al., 2007).
Methodological Challenges in Developmental Research : The evaluation of developmental research through CID methodologies underscores the importance of aligning research goals with research designs for optimal outcomes (Hamaker, Mulder, & van IJzendoorn, 2020).
特性
分子式 |
HO2S |
|---|---|
分子量 |
65.07 g/mol |
InChI |
InChI=1S/HO2S/c1-2-3/h3H |
InChIキー |
PWUAZNLOWMSNQX-UHFFFAOYSA-N |
正規SMILES |
[O]OS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





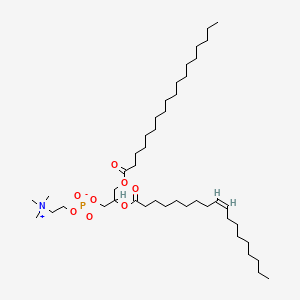
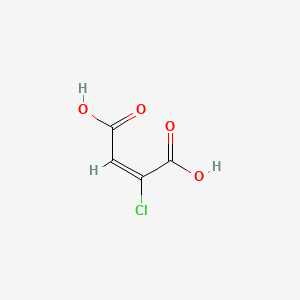
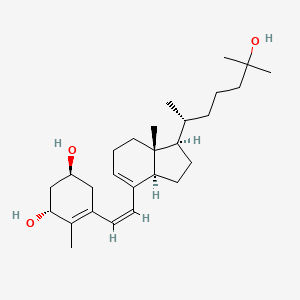


![[2-[(9R,11S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1233959.png)
![2-[5-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium](/img/structure/B1233960.png)
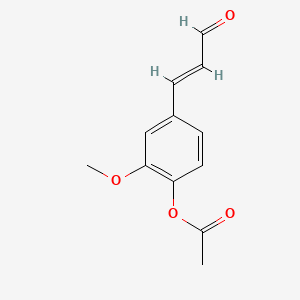
![N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1233963.png)
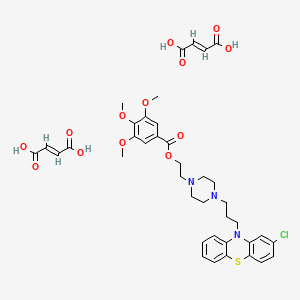
![1-[(Z)-[5-(4-aminophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B1233966.png)
